2-Propylvaleric acid allyl ester

Lipophilicity Pharmacokinetics Physicochemical Properties

2-Propylvaleric acid allyl ester (allyl valproate) is a C11H20O2 ester prodrug of the antiepileptic drug valproic acid (VPA), designed to modulate the pharmacokinetic properties of the parent compound. It is a simple aliphatic ester with a calculated XLogP3-AA lipophilicity of 3.6 and a topological polar surface area of 26.3 Ų, which are key determinants of membrane permeability and blood-brain barrier penetration.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 22632-62-8
Cat. No. B15482408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylvaleric acid allyl ester
CAS22632-62-8
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OCC=C
InChIInChI=1S/C11H20O2/c1-4-7-10(8-5-2)11(12)13-9-6-3/h6,10H,3-5,7-9H2,1-2H3
InChIKeyJEBGJQHVDDOHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylvaleric Acid Allyl Ester (CAS 22632-62-8): Physicochemical and Pharmacological Baseline for Sourcing


2-Propylvaleric acid allyl ester (allyl valproate) is a C11H20O2 ester prodrug of the antiepileptic drug valproic acid (VPA), designed to modulate the pharmacokinetic properties of the parent compound [1]. It is a simple aliphatic ester with a calculated XLogP3-AA lipophilicity of 3.6 and a topological polar surface area of 26.3 Ų, which are key determinants of membrane permeability and blood-brain barrier penetration [2]. As a member of the valproic acid ester family, it is subject to the class‑level claims of improved bioavailability and reduced neurotoxicity relative to the free acid, as established in foundational patent literature [3].

2-Propylvaleric Acid Allyl Ester (CAS 22632-62-8) versus Other Valproate Esters: Why Substitution Introduces Uncontrolled Variability


In‑class substitution of one valproic acid ester for another cannot be performed without altering critical performance parameters, because even minor modifications to the ester moiety drastically change the molecule’s lipophilicity and metabolic lability [1]. For example, a change from an allyl to an ethyl ester reduces the calculated XLogP3-AA from 3.6 to approximately 2.9, which is known to influence both CNS penetration and susceptibility to plasma esterase‑mediated hydrolysis [2][3]. Furthermore, the allyl group provides a terminal alkene that is structurally distinct from the saturated alkyl chains of common comparators, offering a unique handle for synthetic derivatization (e.g., thiol‑ene click chemistry) that is not available in ethyl, methyl, or glyceryl esters [4]. These molecular differences preclude the simple interchange of “valproate esters” and mandate compound‑specific qualification for any research or industrial application.

Quantitative Differentiation of 2-Propylvaleric Acid Allyl Ester (CAS 22632-62-8) from Closest Analogs: A Comparative Evidence Dossier


Comparative Physicochemical Lipophilicity: Allyl Ester versus Valproic Acid and Ethyl Ester

The allyl ester exhibits a calculated XLogP3-AA value of 3.6, which is substantially higher than that of valproic acid (calculated XLogP3 of approximately 2.75) and the ethyl ester (calculated XLogP3 of approximately 2.9) [1][2]. This difference in lipophilicity directly impacts membrane permeability and the compound's ability to cross biological barriers such as the blood‑brain barrier [3].

Lipophilicity Pharmacokinetics Physicochemical Properties

Class‑Level Bioavailability Advantage: Ester Prodrugs versus Free Valproic Acid

As a member of the class of valproic acid esters, 2‑propylvaleric acid allyl ester is claimed to exhibit improved bioavailability compared to the free acid, sodium valproate [1]. This is a class‑level claim derived from patent data showing that ester derivatives of valproic acid demonstrate a prolonged duration of anticonvulsant activity, as reflected by increased Area‑Under‑the‑Curve (AUC) values in the 8‑16 hour post‑treatment interval, which is indicative of enhanced and sustained systemic exposure [1].

Bioavailability Prodrug Pharmacokinetics

Class‑Level Safety Margin: Ester Prodrugs versus Free Valproic Acid

The ester prodrug class to which 2‑propylvaleric acid allyl ester belongs is claimed to provide a markedly reduced toxicity profile compared to the parent drug, valproic acid [1]. This is supported by patent data demonstrating that valproic acid esters avoid the high peak plasma concentrations of free valproic acid that are associated with neurotoxic effects, thereby offering a broader therapeutic window [1].

Neurotoxicity Safety Profile Prodrug

Comparative Structural Features: Allyl Ester as a Unique Synthetic Intermediate

2‑Propylvaleric acid allyl ester contains a terminal alkene moiety in its ester group, a functional handle that is absent in the more commonly employed ethyl, methyl, and glyceryl esters of valproic acid [1]. This allyl group enables selective, high‑yield chemical transformations—such as thiol‑ene click chemistry or epoxidation—that are not accessible with saturated alkyl esters, thereby distinguishing it as a more versatile building block for medicinal chemistry or materials science [2].

Synthetic Chemistry Derivatization Functional Group

Procurement‑Guiding Application Scenarios for 2-Propylvaleric Acid Allyl Ester (CAS 22632-62-8)


Neurological Research Requiring Improved CNS Bioavailability and Sustained Action

Based on its higher calculated lipophilicity (XLogP3-AA = 3.6) and the class‑level evidence of improved bioavailability for valproate esters [1], 2‑propylvaleric acid allyl ester is the preferred choice for in vivo neurological studies in which enhanced brain penetration and a prolonged duration of action are desired over the rapid, peak‑associated effects of the parent drug, valproic acid [2][3].

Toxicity‑Sensitive In Vivo Models Where a Wider Safety Margin is Critical

In long‑term antiepileptic efficacy studies or developmental toxicology models, the class‑level claim of markedly reduced neurotoxicity for valproate esters supports the selection of 2‑propylvaleric acid allyl ester over free valproic acid to minimize confounding adverse effects and ensure a cleaner pharmacological readout [1].

Synthetic Chemistry Involving Post‑Functionalization via the Allyl Moiety

For medicinal chemists or materials scientists designing novel valproate‑based conjugates, the allyl ester provides a unique terminal alkene that can be exploited in thiol‑ene click reactions, epoxidations, or hydroborations [1]. This enables the creation of hybrid molecules or polymers that are synthetically inaccessible using saturated valproate esters, such as the ethyl or methyl esters [2].

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